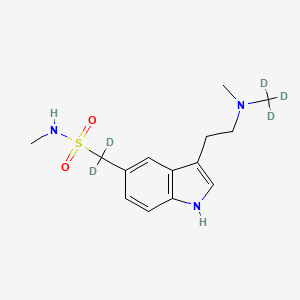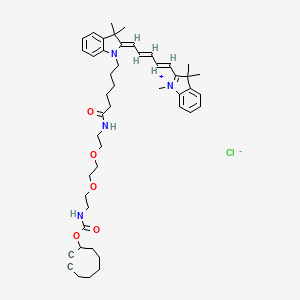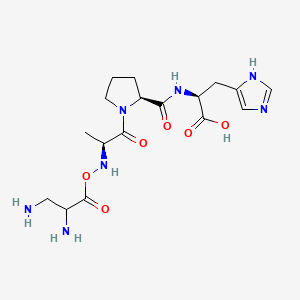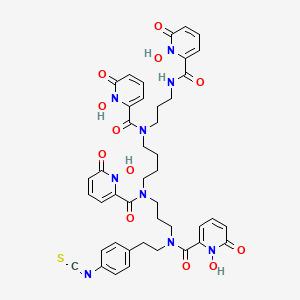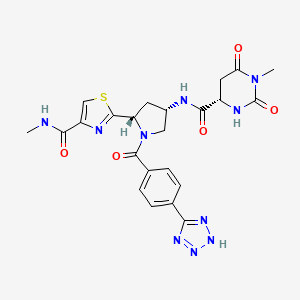
Naa50-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Naa50-IN-1 involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions .
Chemical Reactions Analysis
Naa50-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naa50-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of N-α-Acetyltransferase 50.
Biology: It is used to investigate the role of N-α-Acetyltransferase 50 in various biological processes.
Industry: It is used in the development of new therapeutic agents and in the study of protein acetylation.
Mechanism of Action
Naa50-IN-1 exerts its effects by inhibiting the activity of N-α-Acetyltransferase 50. This enzyme is responsible for the acetylation of the N-terminal amino group of proteins, which can affect their stability, localization, and function. By inhibiting this enzyme, this compound can alter the acetylation status of proteins and potentially disrupt their normal function .
Comparison with Similar Compounds
Naa50-IN-1 is unique in its specificity and potency as an inhibitor of N-α-Acetyltransferase 50. Similar compounds include other inhibitors of N-α-Acetyltransferase enzymes, such as Compound 1, which also targets Naa50 but has different molecular properties and binding affinities .
Properties
Molecular Formula |
C23H24N10O5S |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-methyl-2-[(2S,4S)-4-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]-1-[4-(2H-tetrazol-5-yl)benzoyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H24N10O5S/c1-24-19(35)15-10-39-21(26-15)16-7-13(25-20(36)14-8-17(34)32(2)23(38)27-14)9-33(16)22(37)12-5-3-11(4-6-12)18-28-30-31-29-18/h3-6,10,13-14,16H,7-9H2,1-2H3,(H,24,35)(H,25,36)(H,27,38)(H,28,29,30,31)/t13-,14-,16-/m0/s1 |
InChI Key |
SYFLGRBSBZONAM-DZKIICNBSA-N |
Isomeric SMILES |
CNC(=O)C1=CSC(=N1)[C@@H]2C[C@@H](CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)[C@@H]5CC(=O)N(C(=O)N5)C |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2CC(CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)C5CC(=O)N(C(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


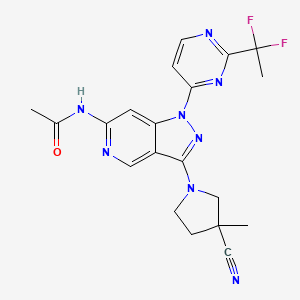
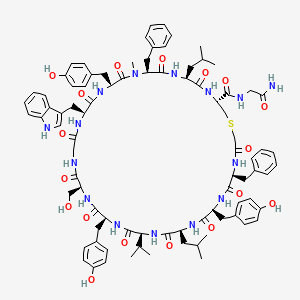
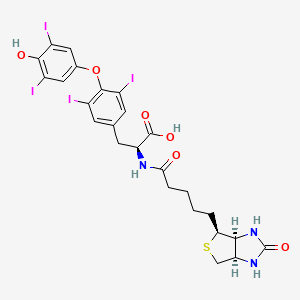
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
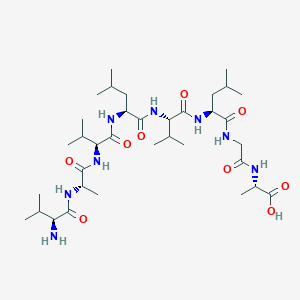


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
